

5-Methylisoxazole-3-carboxylic acid melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylisoxazole-3-carboxylic acid

Cat. No.: B056360

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **5-Methylisoxazole-3-carboxylic Acid**

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core physicochemical properties of **5-Methylisoxazole-3-carboxylic acid**. The focus is on its melting and boiling points, providing not only the established values but also detailed, field-proven methodologies for their accurate determination.

Introduction: The Significance of 5-Methylisoxazole-3-carboxylic Acid

5-Methylisoxazole-3-carboxylic acid (CAS No: 3405-77-4) is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group at the 5-position and a carboxylic acid at the 3-position.^{[1][2]} Its molecular structure, with the formula C₅H₅NO₃, makes it a versatile and valuable building block in synthetic organic chemistry.^{[1][3]} This compound serves as a crucial intermediate in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[1][2]}

Its applications are notable in medicinal chemistry, where it is used in the synthesis of various therapeutic agents. For instance, it is a reactant for preparing aminopyrazole amide derivatives that act as Raf kinase inhibitors, which are significant in cancer therapy research, especially for melanoma.^{[1][4]} Furthermore, it has been investigated for its potential as an anti-inflammatory agent and its ability to modulate various biological pathways.^[1] Given its role in the synthesis of high-value compounds, the precise characterization of its physical properties, such as melting and boiling points, is paramount for ensuring purity, reproducibility in reactions, and overall quality control.

Core Physicochemical Properties

A summary of the key physical and chemical data for **5-Methylisoxazole-3-carboxylic acid** is presented below. These values are critical for handling, storage, and application in a laboratory setting.

Property	Value	Source(s)
CAS Number	3405-77-4	[3][4]
Molecular Formula	C ₅ H ₅ NO ₃	[1][3]
Molecular Weight	127.10 g/mol	[3][5]
Appearance	White to almost white or pale yellow powder/crystal	[2][5]
Melting Point	106-110 °C; 168-174 °C (Varies by source and purity)	[3][5][6]
Boiling Point	312.5±22.0 °C (Predicted)	[6]
Purity	Typically >98.0% (by HPLC)	[5]

Note: The wide range in reported melting points highlights the critical importance of empirical verification, as purity and crystalline form can significantly influence this value.

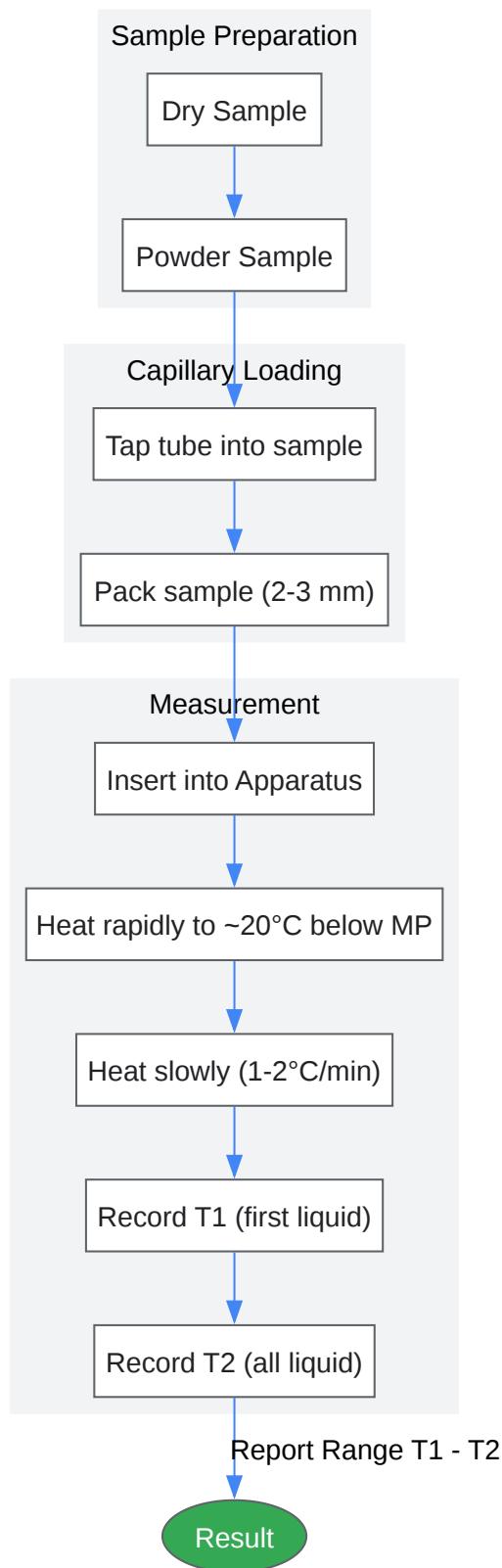
Melting Point Determination: A Self-Validating Protocol

The melting point is one of the most fundamental criteria for determining the purity of a crystalline solid.^[7] A pure compound exhibits a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas the presence of impurities will depress the melting point and broaden the range.^[7]

Underlying Principle: The Causality of Melting

Melting occurs when a substance transitions from a solid to a liquid. This requires overcoming the intermolecular forces that maintain the rigid crystal lattice structure. In a pure substance, these forces are uniform, requiring a specific amount of thermal energy to break them, resulting in a sharp melting point. Impurities disrupt this uniform lattice, weakening the overall structure and requiring less energy to break apart, thus lowering and broadening the melting range.

Experimental Protocol: Capillary Method


The capillary method is the most common and reliable technique for melting point determination in a research setting.^[8]

Step-by-Step Methodology:

- Sample Preparation: Ensure the **5-Methylisoxazole-3-carboxylic acid** sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.
- Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should be forced into the tube.^[9]
- Packing the Sample: Drop the capillary tube, sealed-end down, through a long, narrow glass tube onto a hard surface. This will pack the sample tightly at the bottom.^[9]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.^[9]
- Heating and Determination:
 - Rapid Heating (Approximate Value): If the melting point is unknown, heat the sample at a medium rate to get an approximate value. A fresh sample must be used for the accurate determination.^[9]

- Slow Heating (Accurate Value): Heat rapidly to about 20°C below the expected melting point.^[9] Then, decrease the heating rate to approximately 1-2°C per minute.
- Causality: A slow heating rate is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample itself. Heating too quickly will cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.^[9]
- Observation and Recording:
 - Record the temperature (T_1) at which the first droplet of liquid is observed.
 - Record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.
 - The melting point is reported as the range $T_1 - T_2$.

Workflow Visualization

[Click to download full resolution via product page](#)

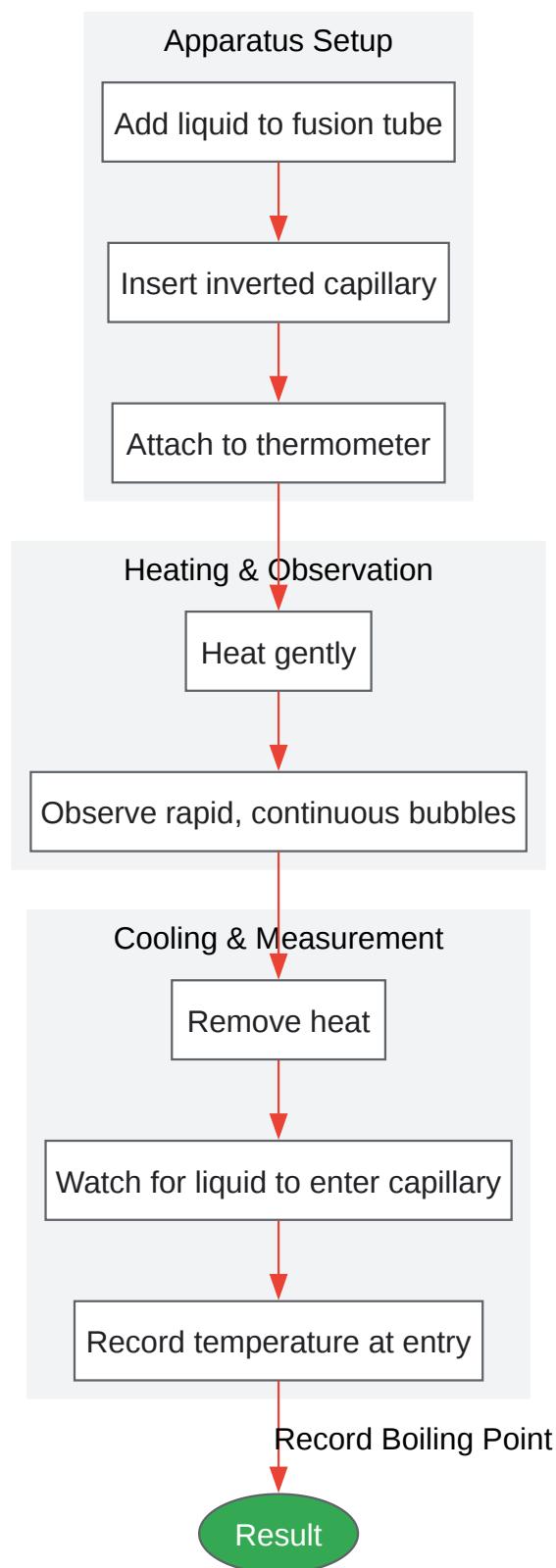
Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Challenges and Methodology

The boiling point is the temperature at which a liquid's vapor pressure equals the external atmospheric pressure.^[10] It is a characteristic physical property that depends on the strength of intermolecular forces. For **5-Methylisoxazole-3-carboxylic acid**, the reported boiling point is a predicted value of 312.5°C, which is quite high.^[6] At such temperatures, organic molecules, especially those with carboxylic acid groups, are prone to decomposition. Therefore, experimental determination would likely require vacuum distillation to measure the boiling point at a reduced pressure.

Principle of Micro-Boiling Point Determination

For small quantities of a substance, a micro-boiling point method using a capillary tube is effective. The principle relies on trapping the substance's vapor in an inverted capillary. When the temperature reaches the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure. As the apparatus cools, the vapor pressure drops, and the external pressure forces the liquid back into the capillary. The temperature at which this occurs is the boiling point.^[11]


Experimental Protocol: Micro-Capillary Method

Step-by-Step Methodology:

- **Sample Preparation:** Place a small amount (a few milliliters) of the liquid sample into a fusion tube.
- **Apparatus Setup:**
 - Take a standard melting point capillary tube and seal one end in a flame.
 - Place this small capillary tube into the fusion tube containing the liquid, with the open end facing down.
 - Attach the fusion tube to a thermometer.
- **Heating:**

- Immerse the assembly in a heating bath (like a Thiele tube with mineral oil) or a metal heating block.[11]
- Heat the bath gently and steadily.
- Observation:
 - As the temperature increases, a stream of air bubbles will first emerge from the inverted capillary.
 - When the boiling point is reached, a rapid and continuous stream of bubbles will be observed as the liquid boils and its vapor fills the capillary.[11]
- Cooling and Recording:
 - Remove the heat source and allow the apparatus to cool slowly.
 - Observe the point at which the bubbling stops and the liquid is drawn up into the inverted capillary tube.
 - The temperature at the exact moment the liquid enters the capillary is the boiling point of the sample.[10][11]

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of **5-Methylisoxazole-3-carboxylic acid** is a non-negotiable aspect of quality control in both academic research and industrial drug development. While reference values provide a baseline, empirical verification using standardized protocols, such as the capillary methods detailed herein, is essential for validating the purity and identity of the compound. Understanding the principles behind these techniques allows scientists to interpret results critically and ensure the integrity of their synthetic and developmental workflows.

References

- Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
- JoVE. (2020, March 26). Video: Boiling Points - Concept. [Link]
- University of Calgary.
- SSERC.
- University of Calgary.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of **5-Methylisoxazole-3-carboxylic Acid**. [Link]
- BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
- University of Calgary. Micro-boiling point measurement. [Link]
- Clarion University.
- Chemistry LibreTexts. (2022, April 7). 6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 2. nbino.com [nbino.com]
- 3. 5-甲基异噁唑-3-甲酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-メチルイソオキサゾール-3-カルボン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Methylisoxazole-3-carboxylic Acid | 3405-77-4 | TCI EUROPE N.V. [tcichemicals.com]

- 6. 5-Methylisoxazole-3-carboxylic acid CAS#: 3405-77-4 [m.chemicalbook.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. westlab.com [westlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [5-Methylisoxazole-3-carboxylic acid melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056360#5-methylisoxazole-3-carboxylic-acid-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com